molecular formula C18H17ClN2O2 B251701 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No.: B251701
M. Wt: 328.8 g/mol
InChI Key: AOFCHXOIWKDPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as BCI-121, is a compound that has been studied for its potential use in scientific research.

Mechanism of Action

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide works by binding to the ATP-binding site of GSK-3β, which prevents the protein from phosphorylating its target substrates. This leads to a downstream effect on various signaling pathways, including those involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the promotion of neurite outgrowth and the inhibition of apoptosis. It has also been shown to enhance the survival of neurons in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide in lab experiments is its specificity for GSK-3β, which allows researchers to selectively target this protein without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, including the development of more potent analogs, the investigation of its potential use in other disease models, and the exploration of its therapeutic potential in humans. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on neuronal function and survival.

Synthesis Methods

The synthesis method for N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-methyl-2-aminobenzoxazole in the presence of butylamine and triethylamine. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of a protein called GSK-3β, which is involved in the regulation of various physiological processes, including cell signaling, gene expression, and neuronal development.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C18H17ClN2O2/c1-3-4-17(22)20-14-10-12(6-7-13(14)19)18-21-15-9-11(2)5-8-16(15)23-18/h5-10H,3-4H2,1-2H3,(H,20,22)

InChI Key

AOFCHXOIWKDPNO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C)Cl

Origin of Product

United States

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